AP22408

Src SH2 domain Protein-protein interaction inhibition Phosphotyrosine mimic

AP22408 (CAS 268741-43-1) is a nonpeptide, phosphotyrosine-mimetic small molecule that selectively inhibits the Src homology 2 (SH2) domain of the Src tyrosine kinase. Designed through structure-based rational drug design incorporating a 3',4'-diphosphonophenylalanine (Dpp) moiety as a pTyr mimic, AP22408 blocks Src SH2 interactions with phosphorylated ligands with an IC50 of 0.3 μM.

Molecular Formula C30H41N3O10P2
Molecular Weight 665.6 g/mol
CAS No. 268741-43-1
Cat. No. B1665585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP22408
CAS268741-43-1
SynonymsAP-22408;  AP 22408;  AP22408;  UNII-3U3L5QR4KV;  CC1;  AC1L9I7C;  3U3L5QR4KV;  SCHEMBL7245569; 
Molecular FormulaC30H41N3O10P2
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4
InChIInChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1
InChIKeySPSGYTWOIGAABK-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AP22408 CAS 268741-43-1 Src SH2 Domain Inhibitor for Osteoclast Research and Bone-Targeted Pharmacology


AP22408 (CAS 268741-43-1) is a nonpeptide, phosphotyrosine-mimetic small molecule that selectively inhibits the Src homology 2 (SH2) domain of the Src tyrosine kinase [1]. Designed through structure-based rational drug design incorporating a 3',4'-diphosphonophenylalanine (Dpp) moiety as a pTyr mimic, AP22408 blocks Src SH2 interactions with phosphorylated ligands with an IC50 of 0.3 μM . Its molecular formula is C30H41N3O10P2 with a molecular weight of 665.61 g/mol, and the compound has been documented as an orally bioavailable phosphotyrosine mimic with demonstrated in vivo antiresorptive activity . The Dpp group confers intrinsic bone-targeting properties via hydroxyapatite adsorption, enabling osteoclast-selective targeting and distinguishing AP22408 from ATP-competitive Src kinase inhibitors [1].

Mechanism Src SH2 domain protein-protein interaction inhibitor
Targeting Bone-targeted via hydroxyapatite adsorption for osteoclast-selective studies
Workflow Non-kinase tool compound for SH2 signaling and bone resorption research

Why AP22408 Cannot Be Replaced with ATP-Competitive Src Inhibitors or Bisphosphonates for SH2-Mediated Bone Research


AP22408 is a SH2 domain-targeted inhibitor, not an ATP-competitive kinase inhibitor, and this mechanistic distinction fundamentally alters its biological profile and experimental utility. ATP-competitive Src inhibitors (e.g., PP1, dasatinib, SU6656) bind the catalytic kinase domain and broadly inhibit all Src-dependent phosphorylation events across multiple cell types, leading to systemic Src inhibition without tissue selectivity [1]. In contrast, AP22408 targets the noncatalytic SH2 domain, blocking specific protein-protein interactions downstream of Src activation while the Dpp moiety confers intrinsic bone-targeting via hydroxyapatite adsorption [2]. Standard bisphosphonates (e.g., alendronate) target farnesyl pyrophosphate synthase in osteoclasts but lack SH2 inhibition and Src pathway specificity [3]. Generic substitution with ATP-competitive Src inhibitors eliminates osteoclast selectivity and bone-homing properties, while bisphosphonate substitution loses Src SH2 pathway interrogation [1].

Target Compound
SH2 domain inhibitor
Blocks protein-protein interactions downstream of Src activation with bone-targeting properties.
Potential Substitutes
ATP-competitive Src inhibitors
Systemic kinase inhibition without osteoclast selectivity; bone-targeting and SH2 pathway interrogation are lost.
Bisphosphonates
Target FPPS in osteoclasts but lack Src SH2 inhibition; mechanism and pathway specificity may not transfer.

AP22408 Quantitative Differentiation Evidence: Src SH2 Binding Affinity, Bone Targeting, Osteoclast Inhibition, and In Vivo Efficacy Data


AP22408 Src SH2 Binding Affinity vs Cognate Phosphopeptide: 18.3-Fold Enhanced Potency

AP22408 exhibits significantly enhanced Src SH2 binding affinity compared to the native cognate phosphopeptide Ac-pTyr-Glu-Glu-Ile (compound 1). The nonpeptide design, incorporating a 3',4'-diphosphonophenylalanine (Dpp) pTyr mimic and a bicyclic template replacing the post-pTyr sequence, resulted in a measured IC50 of 0.30 μM for AP22408 versus 5.5 μM for the native phosphopeptide [1]. This 18.3-fold improvement demonstrates the efficacy of the structure-based design strategy in enhancing SH2 domain binding beyond natural ligand affinity.

SH2 Binding vs. Native Peptide
Head-to-head
18.3-fold
IC50: 0.30 μM vs. 5.5 μM
Reported enhanced binding affinity over cognate ligand for SH2 pathway studies.
In vitro competitive binding assay context.
Src SH2 domain Protein-protein interaction inhibition Phosphotyrosine mimic

AP22408 Bone-Targeting via Hydroxyapatite Adsorption: ~80% Binding Efficiency

The 3',4'-diphosphonophenylalanine (Dpp) moiety in AP22408 confers intrinsic bone-targeting properties through high-affinity binding to hydroxyapatite, the mineral component of bone. In a hydroxyapatite adsorption assay, AP22408 exhibited approximately 80% binding to hydroxyapatite, demonstrating substantial bone mineral affinity [1]. This property enables osteoclast-selective targeting, where AP22408 concentrates at bone resorption sites, minimizing effects on other Src-dependent cells. In contrast, ATP-competitive Src kinase inhibitors (e.g., PP1, SU6656) lack this bone-targeting functionality and distribute systemically without tissue preference [2].

Bone-Targeting Adsorption
Reported
~80%
Hydroxyapatite binding
Supports osteoclast-selective targeting context; systemic inhibitors lack this property.
In vitro adsorption assay; class-level inference for comparators.
Bone targeting Osteoclast selectivity Hydroxyapatite adsorption Tissue-specific delivery

AP22408 Osteoclast-Mediated Dentine Resorption Inhibition: IC50 of 0.2 μM

In a rabbit osteoclast-mediated dentine resorption cellular assay, AP22408 inhibited osteoclast bone-resorbing activity with an IC50 value of approximately 0.2 μM [1]. This functional cellular assay measures the compound's ability to block actual osteoclast pit formation on dentine slices, representing a physiologically relevant readout of bone resorption inhibition. The Dpp-mediated bone-targeting contributes to this osteoclast-selective effect by localizing the compound at the resorption lacuna [2]. While no direct head-to-head cellular IC50 comparator data is available for ATP-competitive Src inhibitors in identical osteoclast assays, the osteoclast selectivity conferred by AP22408's bone-targeting represents a distinct advantage over systemic Src kinase inhibitors, which inhibit Src in osteoblasts as well—potentially impairing bone formation [3].

Osteoclast Resorption Inhibition
Assay context
IC50 ~0.2 μM
Dentine pit formation assay
Reported cellular anti-resorptive activity; supports functional osteoclast model studies.
Data to verify against systemic kinase inhibitor class effects.
Osteoclast inhibition Bone resorption Dentine resorption assay Anti-resorptive activity

AP22408 In Vivo Antiresorptive Efficacy in PTH-Induced Rat Model: 50% Reduction in Hypercalcemia at 3 mg/kg IV

AP22408 demonstrates significant in vivo antiresorptive activity in a parathyroid hormone (PTH)-induced rat model of accelerated bone resorption. Intravenous administration of AP22408 at 3 mg/kg produced approximately 50% reduction in PTH-induced hypercalcemia, measured as serum calcium levels [1]. This in vivo efficacy provides proof-of-concept that AP22408's SH2 inhibition and bone-targeting properties translate to measurable physiological effects on systemic bone resorption [2]. While ATP-competitive Src inhibitors such as SU6656 have also shown in vivo effects on bone mass in mice, they achieve this through broader Src family kinase inhibition affecting both osteoclasts and osteoblasts, without the osteoclast-selective targeting mechanism of AP22408 [3].

In Vivo Antiresorptive Model
Endpoint context
~50% reduction
Serum calcium at 3 mg/kg IV
Reported model-response in PTH-induced rat hypercalcemia context.
Preclinical bone resorption model; requires target-specific validation.
In vivo bone resorption Parathyroid hormone-induced model Anti-hypercalcemia Preclinical efficacy

AP22408 Research Application Scenarios: Bone Metabolism Studies and SH2 Domain Pharmacology Investigations


Osteoclast-Selective Src SH2 Signaling Studies

Researchers investigating Src-dependent signaling pathways specifically in osteoclasts without confounding effects on osteoblasts or other Src-expressing cell types should prioritize AP22408. The compound's bone-targeting via hydroxyapatite adsorption (approximately 80% binding efficiency) and osteoclast-mediated resorption inhibition (IC50 ~0.2 μM) enable cell-type-selective interrogation of Src SH2 signaling in bone resorption contexts [1]. This selectivity is not achievable with ATP-competitive Src inhibitors such as PP1 or SU6656, which lack intrinsic bone-homing properties and systemically inhibit Src across all expressing tissues [2].

SH2 Domain Protein-Protein Interaction Inhibition Studies

For molecular pharmacology studies focused on SH2 domain-mediated protein-protein interactions, AP22408 provides a validated, nonpeptide phosphotyrosine-mimetic tool compound. With 18.3-fold enhanced Src SH2 binding affinity (IC50 = 0.30 μM) compared to the native cognate phosphopeptide Ac-pTyr-Glu-Glu-Ile (IC50 = 5.5 μM), AP22408 enables robust inhibition of SH2-phosphopeptide interactions in biochemical and cellular assays [1]. This potency advantage over native peptide ligands makes AP22408 particularly suitable for competitive binding studies, crystallography of SH2-inhibitor complexes, and validation of SH2 domain druggability.

Preclinical Bone Resorption Pharmacology Models

Investigators conducting preclinical in vivo studies of bone resorption in parathyroid hormone-induced rat models or other accelerated bone turnover systems should consider AP22408 for proof-of-concept experiments. The compound has demonstrated approximately 50% reduction in PTH-induced hypercalcemia at 3 mg/kg intravenous dosing, establishing a validated efficacy benchmark for SH2-targeted anti-resorptive pharmacology [1]. This in vivo activity, combined with the compound's oral bioavailability [2], supports its use in pharmacokinetic/pharmacodynamic studies of bone-targeted Src inhibition.

Bone-Targeted Drug Delivery System Benchmarking

For researchers developing bone-targeted delivery systems or evaluating bone-homing small molecule strategies, AP22408 serves as a benchmark compound that intrinsically integrates bone-targeting functionality (via the Dpp moiety) with target-specific pharmacology (Src SH2 inhibition). The compound's demonstrated hydroxyapatite adsorption properties (approximately 80% binding) and osteoclast-selective cellular activity provide a reference profile against which novel bone-targeted inhibitors can be compared [1]. This utility is particularly relevant for medicinal chemistry programs aiming to engineer tissue selectivity into kinase or phosphatase inhibitors.

Application
Selection Property
Validation Focus
Osteoclast-selective SH2 signaling
Bone-targeting mechanism via hydroxyapatite adsorption
Osteoclast vs. osteoblast Src signaling pathway separation
SH2 domain protein-protein interaction inhibition
Nonpeptide phosphotyrosine-mimetic scaffold
SH2-phosphopeptide binding assay reproducibility
Preclinical bone resorption models
Reported in vivo antiresorptive model-response context
PK/PD relationship and bone turnover marker endpoints
Bone-targeted delivery benchmarking
Intrinsic Dpp-mediated bone-homing reference profile
Tissue selectivity comparison with novel bone-targeted inhibitors

Technical Documentation Hub

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36 linked technical documents
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